molecular formula C8H8N2O B1349104 2-Methyl-1,3-benzoxazol-6-amine CAS No. 5676-60-8

2-Methyl-1,3-benzoxazol-6-amine

Cat. No.: B1349104
CAS No.: 5676-60-8
M. Wt: 148.16 g/mol
InChI Key: NNHTUFOCRUBQCF-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxazol-6-amine is a heterocyclic compound with the molecular formula C8H8N2O It is a derivative of benzoxazole, characterized by a benzene ring fused with an oxazole ring

Biochemical Analysis

Biochemical Properties

2-Methyl-1,3-benzoxazol-6-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions . These interactions can lead to changes in the enzyme’s activity, affecting the overall biochemical pathways in which these enzymes are involved.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of certain genes involved in oxidative stress responses . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in their activity. For instance, it has been found to inhibit certain oxidoreductases, thereby affecting the redox state of the cell . Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or light . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies . Its stability and activity may decrease over extended periods, necessitating proper storage and handling to maintain its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of many compounds . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites within the cell . Additionally, it can influence the levels of cofactors required for enzymatic reactions, further impacting metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Its distribution within tissues can also be influenced by its binding to plasma proteins, affecting its bioavailability and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria or nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . The subcellular localization of this compound is crucial for its role in modulating cellular processes and biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,3-benzoxazol-6-amine can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For instance, the reaction between 2-aminophenol and methyl cyanide or dimethyl sulfoxide (DMSO) in the presence of potassium carbonate (K2CO3) and tert-butyl hydroperoxide (TBHP) as an oxidant, exposed to blue LED light, yields the desired benzoxazole derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs catalytic systems to enhance yield and efficiency. Metal catalysts, such as copper iodide (CuI) or iron catalysts, are commonly used to facilitate the cyclization reactions. Additionally, green chemistry approaches, including the use of ionic liquids and nanocatalysts, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce various functionalized benzoxazole derivatives .

Scientific Research Applications

2-Methyl-1,3-benzoxazol-6-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoxazole: Similar in structure but lacks the methyl group at the 2-position.

    2-Methylbenzoxazole: Similar but lacks the amine group at the 6-position.

    Benzoxazole: The parent compound without any substituents.

Uniqueness

2-Methyl-1,3-benzoxazol-6-amine is unique due to the presence of both the methyl group at the 2-position and the amine group at the 6-position. This combination enhances its chemical reactivity and biological activity compared to its analogs. The specific positioning of these groups allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-methyl-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHTUFOCRUBQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343558
Record name 2-Methyl-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5676-60-8
Record name 2-Methyl-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared from 2-methyl-6-nitrobenzoxazole (2.0 g, 13.5 mmol) in the same manner described for 5-aminobenxo[b[thiophene 1,1-dioxide, affording 1.57 (94%) of the title compound as a brown solid. MS LC-MS (M+H)+=149.1, RT=0.77 min.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
94%

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-6-nitrobenzoxazole (100 mg, 0.560 mmol) in AcOH (2 mL) was added iron powder (325 mesh, 63.0 mg, 1.12 mmol) at 70° C. in a single portion. After 15 min at 70° C. additional iron powder (325 mesh, 63.0 mg, 1.12 mmol) was added and stirring was continued for 15 min. The mixture was cooled and concentrated under reduced pressure. The resulting residue was taken up into EtOAc and washed with sat. Na2CO3 followed by H2O. The organic layer was dried over MgSO4, concentrated under reduced pressure and purified by flash chromatography on silica gel eluting with a gradient of 0 to 25% EtOAc in CH2Cl2 to yield 69 mg (83%) of compound 479A as a solid. HPLC: 97% at 0.24 min (retention time) (YMC S5 ODS column, 4.6×50 mm Ballistic, 10–90% aqueous methanol over 4 min containing 0.2% H3PO4, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 149.2 [M+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
63 mg
Type
catalyst
Reaction Step One
Name
Quantity
63 mg
Type
catalyst
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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